2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid
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Overview
Description
2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid is an organic compound with a complex structure that includes a carboxymethyl group, a chloro substituent, and a methylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid typically involves the reaction of 3-chloro-2-methylaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-chloro-2-methylaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active site residues, while the chloro and methylanilino groups may participate in hydrophobic interactions or π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-[N-(carboxymethyl)-2-methylanilino]acetic acid: Lacks the chloro substituent, which may affect its reactivity and binding properties.
2-[N-(carboxymethyl)-3-chloroanilino]acetic acid: Lacks the methyl group, potentially altering its hydrophobic interactions.
2-[N-(carboxymethyl)-3-chloro-2-methylanilino]propionic acid: Contains a propionic acid group instead of acetic acid, which may influence its acidity and solubility.
Uniqueness
The presence of both the chloro and methylanilino groups in 2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid makes it unique compared to its analogs. These substituents can significantly impact its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12ClNO4 |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-7-8(12)3-2-4-9(7)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
BOJBIABGHDVCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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